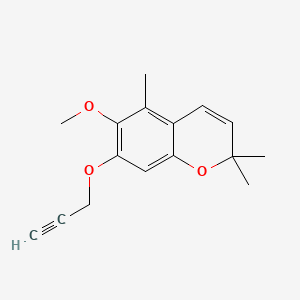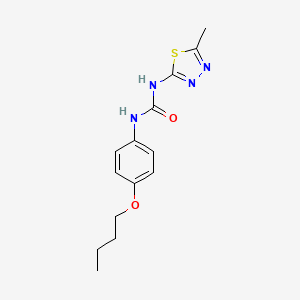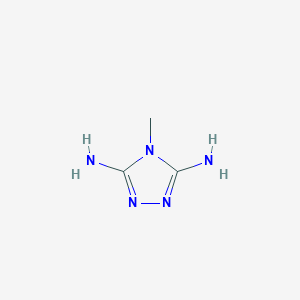
4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide typically involves the reaction of 4-amino-1-butyl-1,2,4-triazole with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants and maintaining an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or interfere with DNA replication, leading to its antimicrobial and anticancer properties. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it can bind to active sites of enzymes, blocking their function.
Comparación Con Compuestos Similares
1,2,4-Triazole: A parent compound with similar structural features but different functional groups.
4-Amino-1-butyl-1,2,4-triazole: A closely related compound with similar biological activities.
1,2,4-Triazol-3-one: Another triazole derivative with distinct chemical properties.
Uniqueness: 4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Propiedades
| 118227-33-1 | |
Fórmula molecular |
C6H15BrN4 |
Peso molecular |
223.11 g/mol |
Nombre IUPAC |
1-butyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;bromide |
InChI |
InChI=1S/C6H14N4.BrH/c1-2-3-4-10-6-9(7)5-8-10;/h5H,2-4,6-7H2,1H3;1H |
Clave InChI |
DIUWYWUDZWBBLV-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH+]1CN(C=N1)N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)


![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)

